Benzyl chloride

Catalog No.
S602169
CAS No.
100-44-7
M.F
C7H7Cl
C6H5CH2Cl
C7H7Cl
M. Wt
126.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl chloride

CAS Number

100-44-7

Product Name

Benzyl chloride

IUPAC Name

chloromethylbenzene

Molecular Formula

C7H7Cl
C6H5CH2Cl
C7H7Cl

Molecular Weight

126.58 g/mol

InChI

InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

KCXMKQUNVWSEMD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCl

Solubility

Reaction (NTP, 1992)
0.00 M
In water, 525 mg/L at 25 °C
Miscible with ethanol, ethyl ether, chloroform; slightly soluble in carbon tetrachloride
Miscible in most organic solvents
Soluble in ethanol(>10%), ethyl ether(>10%), and chloroform(>10%)
Solubility in water, g/100ml:
0.05%

Synonyms

6-(Chloromethyl)benzene; α-Chlorotoluene; 1-Chloromethylbenzene; Benzyl Chloride; Chlorophenylmethane; NSC 8043; Phenylmethyl Chloride; Tolyl Chloride; BnClω-Chlorotoluene;

Canonical SMILES

C1=CC=C(C=C1)CCl
  • Preparation of Benzyl Derivatives: Benzyl chloride readily reacts with nucleophiles, such as alcohols, phenols, and amines, to form benzyl ethers, benzyl ethers, and N-benzylamines, respectively. These benzyl derivatives find applications in:
    • Medicinal Chemistry: As functional groups in the design and synthesis of novel drugs and therapeutic agents [].
    • Material Science: As precursors for the development of new polymers, resins, and other functional materials [].
  • Alkylation Reactions: Benzyl chloride can act as an alkylating agent, transferring the benzyl group (C6H5CH2) to various substrates. This property is used in:
    • Organic Synthesis: To introduce the benzyl group into complex organic molecules for studying their properties and potential applications [].
    • Modification of Biomolecules: To label and modify proteins, enzymes, and other biomolecules for studying their structure and function [].

## Research on Environmental Impact and Toxicity

Benzyl chloride's widespread industrial use has prompted research efforts to understand its potential impact on the environment and human health:

  • Environmental Fate and Toxicity: Studies investigate the behavior of benzyl chloride in various environmental compartments, such as water, soil, and air, to assess its persistence, degradation pathways, and potential ecological risks [].
  • Occupational Exposure and Health Effects: Research focuses on the potential health risks associated with occupational exposure to benzyl chloride, including its effects on the respiratory system, skin, and eyes [].

Benzyl chloride, also known as α-chlorotoluene, is an organic compound with the chemical formula C₆H₅CH₂Cl. It appears as a colorless liquid with a strong, irritating odor. This compound is classified as a reactive organochlorine and serves as a significant building block in organic synthesis. Benzyl chloride is produced in large quantities, with approximately 100,000 tonnes generated annually for various industrial applications .

  • Benzyl chloride is a hazardous compound due to its:

    • Irritating and corrosive nature: Exposure can irritate the skin, eyes, and respiratory system [].
    • Suspected carcinogen: Classified as possibly carcinogenic to humans [].

  • Hydrolysis: Benzyl chloride reacts with water to form benzyl alcohol and hydrochloric acid:

    C6H5CH2Cl+H2OC6H5CH2OH+HClC₆H₅CH₂Cl+H₂O\rightarrow C₆H₅CH₂OH+HCl
  • Alkylation: It can alkylate tertiary amines to produce quaternary ammonium salts, which are commonly used as surfactants .
  • Grignard Reagent Formation: Benzyl chloride reacts with magnesium to produce benzyl magnesium chloride, a Grignard reagent useful in various synthetic applications .
  • Oxidation: It can be oxidized to benzoic acid in the presence of alkaline potassium permanganate:

    C6H5CH2Cl+2KOH+2[O]C6H5COOK+KCl+H2OC₆H₅CH₂Cl+2KOH+2[O]\rightarrow C₆H₅COOK+KCl+H₂O

These reactions highlight its versatility in organic chemistry.

Benzyl chloride exhibits biological activity primarily due to its reactivity as an alkylating agent. It can modify nucleophilic sites on biomolecules, which may lead to cytotoxic effects. This property has implications in toxicology and pharmacology, as exposure can result in irritation of mucous membranes and skin, and it has been monitored as a precursor for illicit drug synthesis, such as amphetamines .

Benzyl chloride can be synthesized through several methods:

  • Photochemical Chlorination: The most common industrial method involves the gas-phase photochemical reaction of toluene with chlorine:

    C6H5CH3+Cl2C6H5CH2Cl+HClC₆H₅CH₃+Cl₂\rightarrow C₆H₅CH₂Cl+HCl
  • Blanc Chloromethylation: This method involves treating benzene with formaldehyde and hydrochloric acid.
  • Direct Chlorination of Toluene: This process utilizes chlorine gas directly on toluene under controlled conditions .
  • Hydrochloric Acid Treatment: Historically, benzyl alcohol can be treated with hydrochloric acid to yield benzyl chloride .

Benzyl chloride serves multiple purposes across various industries:

  • Synthesis of Esters: It is used to produce benzyl esters, which function as plasticizers and flavoring agents.
  • Pharmaceuticals: Benzyl chloride is a precursor for synthesizing phenylacetic acid and other pharmaceutical compounds.
  • Surfactants: Its ability to form quaternary ammonium salts makes it valuable in producing surfactants.
  • Organic Synthesis: It is commonly utilized in organic synthesis for introducing the benzyl group into various compounds .

Research has shown that benzyl chloride interacts with various nucleophiles in solution. For instance, studies on its hydrolysis reveal that the reaction rate is influenced by factors such as pH and temperature. The mechanism of its reaction with hydroxide ions has been explored extensively, indicating that it undergoes nucleophilic substitution reactions under basic conditions .

Benzyl chloride shares similarities with several related compounds, each possessing unique characteristics:

Compound NameChemical FormulaKey Characteristics
Benzoyl ChlorideC₆H₅COClAcyl chloride; used in acylation reactions
ChlorobenzeneC₆H₅ClAromatic compound; less reactive than benzyl chloride
Benzyl BromideC₆H₅CH₂BrSimilar structure; more reactive due to bromine
Phenethyl ChlorideC₆H₅CH₂CH₂ClAliphatic chain; used in similar applications

Uniqueness of Benzyl Chloride

Benzyl chloride's unique properties stem from its ability to act both as an alkylating agent and a precursor for various synthetic pathways. Its reactivity profile allows it to participate in diverse chemical transformations that are less feasible with its analogs like chlorobenzene or benzoyl chloride.

Physical Description

Benzyl chloride appears as a colorless liquid with an irritating odor. Toxic by inhalation and skin absorption. Flash point 153°F. Slightly soluble in water. Corrosive to metals and tissue. A lachrymator. Density 9.2 lb /gal.
DryPowder; Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.
Colorless to slightly yellow liquid with a pungent, aromatic odor.

Color/Form

Colorless to slightly yellow liquid

XLogP3

2.3

Boiling Point

354 °F at 760 mm Hg (EPA, 1998)
179.0 °C
174 °C
179 °C
354°F

Flash Point

153 °F (EPA, 1998)
153 °F (67 °C) (closed cup)
74 °C (open cup)
67 °C c.c.
153°F

Vapor Density

4.4 (EPA, 1998) (Relative to Air)
4.36 (Air = 1)
Relative vapor density (air = 1): 4.4
4.4

Density

1.1 at 68 °F (EPA, 1998)
1.1004 g/cu cm at 20 °C
Relative density (water = 1): 1.1
1.10

LogP

2.3 (LogP)
log Kow = 2.30
2.3

Odor

Rather unpleasant, irritating odor
Pungent, aromatic odo

Melting Point

-54 to -45 °F (EPA, 1998)
-45.0 °C
-39.4 °C
~-43 °C
-38°F

UNII

83H19HW7K6

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350: May cause cancer [Danger Carcinogenicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Vapor Pressure

1 mm Hg at 71.6 °F (EPA, 1998)
1.23 mmHg
1.23 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 120
1 mmHg

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Impurities

Benzyl chloride is sold in two quality grades, identified as ''benzyl chloride, pure'' and ''benzyl chloride, pure and stabilized''. Their assay is in both cases > 99 %. Impurities include benzal chloride, toluene, chlorotoluene, chlorobenzene, and hydrogen chloride.
Benzyl chloride available in the USA ... has maximum of 1.0% benzal chloride, chlorotoluenes and toluene. ... One stabilized grade of benzyl chloride contained a fixed amount of sodium carbonate solution or propylene oxide.
Benzaldehyde, benzyl alcohol, toluene, chloro derivatives of toluene, and dibenzyl ether are compounds that may be found as impurities in technical benzyl chloride.

Other CAS

100-44-7
25168-05-2

Wikipedia

Benzyl chloride

Biological Half Life

Male Sprague Dawley rats were exposed to benzyl chloride vapor (1.05 mg/L) for 6 hr. ... The absorption half-life was 0.53 hr and the elimination half-life 1.12 hr. ...
In rats receiving (14)C-benzyl chloride in corn oil by gavage, the peak plasma level was reached after 30 min. The distribution half-life was 1.3 hr, while the elimination half-life was 58.5 hr.
... Male Sprague-Dawley-rats were fed single 50mg/kg doses of carbon-14 (C-14) tagged /benzyl chloride/ (BCl). ... half life was 1.3 hours, and elimination took 58.5 hours. ...

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Corrosives, Mutagens, Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

By passing chlorine over boiling toluene until it has increased 38% in wt. The product is washed with water and separated by fractional distillation.
... Manufactured by the thermal or photochemical chlorination of toluene at 65-100 °C. At lower temperatures the amount of ring-chlorinated by-products is increased. The chlorination is usually carried to no more than about 50% toluene conversion in order to minimize the amount of benzal chloride formed. Once toluene is recycled and the overchlorinated products are removed by distillation, overall yield based on toluene is more than 90%. Various materials, including phosphorus pentachloride, have been reported to catalyze the side-chain chlorination. These compounds and others such as amides also reduce ring chlorination by complexing metallic impurities. ... In commercial practice, chlorination may be carried out either batchwise or continuously.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Flavor and Fragrance
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petrochemical manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Primary metal manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Benzene, (chloromethyl)-: ACTIVE
Nearly all uses and applications of benzyl chloride are related to reactions of the active halide substituent. More than two-thirds of benzyl chloride produced is used in the manufacture of benzyl butyl phthalate, a plasticizer used extensively in vinyl flooring and other flexible poly(vinyl chloride) uses such as food packaging.
Because of the limited number of producers and the dominant position of Monsanto, the USA International Trade Commission does not report production or sales of benzyl chloride.
Used in production of drugs of abuse.

Analytic Laboratory Methods

Method: NIOSH 1003, Issue 3; Procedure: gas chromatography with flame ionization detector; Analyte: benzyl chloride; Matrix: air; Detection Level: 1.0 ug/sample.
Method: OSHA 07; Procedure: gas chromatography with flame ionization detector; Analyte: benzyl chloride; Matrix: air; Detection Limit: not provided.
Method: EPA-RCA 5030C; Procedure: purge and trap; Analyte: benzyl chloride; Matrix: water; Detection Limit: not provided.
Method: EPA-RCA 8021B; Procedure: gas chromatography with photoionization detector; Analyte: benzyl chloride; Matrix: ground water, aqueous sludges, caustic liquors, waste solvents, oily wastes, mousses, tars, fibrous wastes, polymeric emulsions, filter cakes, spent carbons, spent catalysts, soils, and sediments; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for BENZYL CHLORIDE (7 total), please visit the HSDB record page.

Storage Conditions

Separated from food and feedstuffs and incompatible materials . Ventilation along the floor. Store only if stabilized.
Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Store away from oxidizing materials..
Should be closed in tightly closed containers in a cool, well-ventilated area away from sunlight, heat, moisture, active metals, oxidizers. Metal containers involving the transfer of this chemical should be grounded and bonded. ... Drums must be equipped with self-closing valves, pressure vacuum bungs; and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled or stored in a manner that could create a potential fire or explosion hazard.

Stability Shelf Life

Stablity during transport: stable
Unstabilized benzyl chloride may violently decompose with the rupture of its container in the presence of copper, aluminum, iron, zinc, magnesium, & other catalysts.

Dates

Modify: 2023-08-15
Putt et al. Small Molecule Activation of Procaspase-3 to Caspase-3 as a Personalized Anti-Cancer Strategy Nature Chemical Biology, doi: 10.1038/nchembio814, published online 27 August 2006 http://www.nature.com/naturechemicalbiology
Southgate et al. Dearomative dihydroxylation with arenophiles. Nature Chemistry, doi: 10.1038/nchem.2594, published online 22 August 2016
Schweitzer-Chaput et al. Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst. Nature Chemistry, doi: 10.1038/s41557-018-0173-x, published online 3 December 2018

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